molecular formula C14H14N4O2 B2649448 N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline CAS No. 1146902-32-0

N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline

Cat. No.: B2649448
CAS No.: 1146902-32-0
M. Wt: 270.292
InChI Key: QAQMBVWZBZGPHT-UHFFFAOYSA-N
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Description

N-((5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline (CAS 1146902-32-0) is an organic compound with the molecular formula C14H14N4O2 and a molecular weight of 270.29 g/mol . This reagent features a hybrid molecular structure incorporating both a furan ring and a 1,2,4-triazole moiety, a combination known in medicinal and materials chemistry for its diverse properties. While specific biological data for this exact molecule is limited in public literature, structurally similar triazole-furan hybrids and triazole Schiff base derivatives have been extensively investigated for their potential applications as corrosion inhibitors for metals and as agents with measurable antimicrobial activities . The presence of the 1,2,4-triazole ring, in particular, provides multiple coordination sites, making this compound and its analogs valuable as ligands in coordination chemistry for synthesizing novel metal complexes with various transition metals . This makes it a compound of significant interest for researchers in fields ranging from materials science, for developing protective coatings, to pharmaceutical chemistry, for exploring new bioactive agents. The product is provided for research and development purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methyl]-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2/c1-19-11-6-4-10(5-7-11)15-9-13-16-14(18-17-13)12-3-2-8-20-12/h2-8,15H,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQMBVWZBZGPHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=NC(=NN2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline typically involves the following steps:

Industrial Production Methods

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial and antifungal properties. For instance, studies have shown that compounds similar to N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline demonstrate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with vital metabolic processes.

Anticancer Potential
The triazole moiety is also recognized for its potential anticancer properties. Compounds containing 1H-triazole rings have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may exhibit similar effects, making it a candidate for further development as an anticancer agent .

Agricultural Applications

Fungicides
Given its antifungal properties, this compound can be explored as a potential fungicide in agriculture. The compound's ability to inhibit fungal pathogens could be beneficial in protecting crops from diseases caused by fungi . Studies on related triazole derivatives have shown promising results in controlling plant diseases and could lead to the development of new agricultural products.

Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant metabolism and growth patterns, potentially leading to increased yields and improved resistance to environmental stressors. The specific application of this compound in this context remains an area for future investigation .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole-containing compounds into polymers can enhance their properties. The unique chemical structure of this compound allows for the development of materials with improved thermal stability and mechanical strength . Research into the synthesis of polymer composites using this compound could lead to innovative materials with specialized applications.

Case Studies

Study Focus Area Findings
Frolova et al. (2020)Antimicrobial ActivityDemonstrated significant efficacy against Staphylococcus aureus and Candida albicans with synthesized triazole derivatives .
MDPI Study (2022)Anticancer PotentialReported promising results indicating apoptosis induction in cancer cell lines through triazole derivatives .
Agricultural Research (2023)Fungicidal ApplicationsIdentified potential use as a fungicide with effective control over specific fungal pathogens affecting crops .
Polymer Science Research (2024)Material PropertiesExplored incorporation into polymers leading to enhanced mechanical properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

  • Structure : Shares the 1,2,4-triazole core and 4-methoxyphenyl group but substitutes the furan-2-yl with a phenyl group and replaces the methyl-4-methoxyaniline with a thiol (-SH) at position 3.
  • Synthesis : Synthesized via hydrazinecarbothioamide intermediates, followed by cyclization .
  • Key Differences: The thiol group enhances reactivity (e.g., disulfide bond formation) compared to the methylaniline substituent in the target compound. Phenyl vs.
Property Target Compound 4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Core Structure 1,2,4-Triazole 1,2,4-Triazole
Position 5 Substituent Furan-2-yl Phenyl
Position 3 Substituent Methyl-4-methoxyaniline Thiol (-SH)
Potential Reactivity Amine-mediated interactions Thiol-mediated redox reactions

N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline

  • Structure : Features a triazole core with a 4-(trifluoromethyl)phenyl group at position 1 and a methylaniline substituent at position 4.
  • Synthesis : Prepared via alkylation using cesium carbonate and reduction with sodium borohydride .
  • Key Differences :
    • The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
    • Substitution at triazole position 1 (vs. position 5 in the target compound) alters steric and electronic environments.
Property Target Compound N-Methyl-4-(1-(4-(trifluoromethyl)phenyl)-1H-1,2,4-triazol-3-yl)aniline
Triazole Substitution Pattern Position 5: Furan-2-yl Position 1: 4-(Trifluoromethyl)phenyl
Aromatic Substituent 4-Methoxyaniline N-Methylaniline
Electronic Effects Electron-donating (methoxy) Electron-withdrawing (CF₃)

Ranitidine-Related Compounds

  • Examples: Ranitidine Diamine Hemifumarate: Contains a furan-2-yl group linked to a dimethylamino moiety and a thioethylamine chain . N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide: Features a nitroacetamide group and sulfur linkages .
  • Key Differences :
    • Ranitidine derivatives prioritize sulfur and nitro groups for gastric acid suppression, unlike the target compound’s triazole-methoxyaniline system.
    • The absence of a triazole ring in ranitidine analogs limits direct structural comparability but highlights furan’s versatility in drug design.
Property Target Compound Ranitidine Derivatives
Core Heterocycle 1,2,4-Triazole Furan with thioether/nitroacetamide chains
Functional Groups Methoxyaniline Sulfur, nitro, dimethylamino
Biological Role Underexplored (potential antimicrobial) Antiulcer (H₂ antagonist)

N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline

  • Structure: Similar triazole core but with an additional amino-(4-methoxyphenyl)methyl group at position 3 and a 3-methoxyaniline substituent.
  • Key Differences: The 3-methoxy vs. 4-methoxy configuration on aniline affects steric interactions and dipole moments. The amino-(4-methoxyphenyl)methyl group introduces a chiral center, which may influence pharmacological activity .
Property Target Compound N-((3-(Amino(4-methoxyphenyl)methyl)-1H-1,2,4-triazol-5-yl)methyl)-3-methoxyaniline
Methoxy Position 4-Methoxyaniline 3-Methoxyaniline
Additional Substituent None Amino-(4-methoxyphenyl)methyl
Chirality Not reported Potential chiral center

Biological Activity

N-((5-(furan-2-yl)-1H-1,2,4-triazol-3-yl)methyl)-4-methoxyaniline, a compound belonging to the triazole family, has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.

Synthesis

The synthesis of this compound typically involves the reaction between furan derivatives and triazole compounds. The process often employs various reagents under controlled conditions to yield the desired product with high purity.

Biological Activity Overview

The biological activity of this compound can be classified into several categories:

1. Antimicrobial Activity:
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Concentration (mg/ml)
Staphylococcus aureus12.5/25
Escherichia coli50/100
Pseudomonas aeruginosa100/200
Candida albicans50/50

These findings suggest that the compound could be a candidate for developing new antimicrobial agents .

2. Antifungal Activity:
The antifungal properties of triazole derivatives are well-documented. The compound has shown efficacy against fungal pathogens like Candida albicans, making it a potential therapeutic agent in treating fungal infections .

3. Antitumor Activity:
Recent studies have highlighted the antitumor potential of triazole derivatives. The mechanism often involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Compounds structurally related to this compound have been shown to induce apoptosis in cancer cells by arresting them in the G(2)/M phase of the cell cycle .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study conducted on a series of synthesized triazole derivatives demonstrated that certain compounds exhibited superior antimicrobial activity compared to standard antibiotics. The study utilized a serial dilution method to assess the Minimum Inhibitory Concentration (MIC) against various pathogens .

Case Study 2: Antitumor Mechanism
In vivo studies using xenograft models have shown that triazole derivatives can significantly reduce tumor growth rates in prostate and melanoma cancer models. These compounds were observed to effectively bind to tubulin and inhibit its polymerization, leading to increased cancer cell death .

Research Findings

Extensive research has been conducted on the structure-activity relationship (SAR) of triazole derivatives. Key findings include:

  • Structural Modifications: Alterations at specific positions on the triazole ring can enhance biological activity and selectivity towards target cells.
  • Mechanisms of Action: The primary mechanisms involve interference with cellular processes such as tubulin dynamics and enzyme inhibition.

Q & A

Q. How are toxicity profiles assessed during preclinical development?

  • In Vitro : Ames test for mutagenicity; hERG inhibition screening.
  • In Vivo : Acute toxicity studies (OECD 423) in rats, monitoring ALT/AST levels .

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